

3,3-Difluoroazetidine molecular weight and formula

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Compound of Interest

Compound Name: 3,3-Difluoroazetidine

Cat. No.: B2684565

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A Technical Overview of 3,3-Difluoroazetidine

This guide provides essential physicochemical data for **3,3-Difluoroazetidine**, a fluorinated azetidine derivative of interest in medicinal chemistry and drug development. The presence of the difluoro-geminal group on the azetidine ring can significantly influence the compound's conformational properties, basicity, and metabolic stability, making it a valuable building block for novel therapeutics.

Physicochemical Properties

The fundamental molecular characteristics of **3,3-Difluoroazetidine** and its commonly available hydrochloride salt are summarized below. It is crucial to distinguish between the free base and its salt form, as their molecular weights and formulas differ.

Compound	Molecular Formula	Molecular Weight (g/mol)
3,3-Difluoroazetidine	$C_3H_5F_2N$ ^[1]	93.08 ^[1]
3,3-Difluoroazetidine hydrochloride	$C_3H_6ClF_2N$ ^{[2][3][4][5]} or $C_3H_5F_2N \cdot HCl$ ^[6]	129.53 - 129.54 ^{[2][4][5][6][7]}

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis, purification, and analysis of **3,3-Difluoroazetidine** are typically found in peer-reviewed scientific literature and patents. The provided search results from chemical databases and suppliers do not include such detailed experimental methodologies. For researchers requiring this information, a thorough search of chemical literature databases such as SciFinder, Reaxys, or Google Scholar is recommended, using the compound's CAS number (679431-52-8 for the free base, 288315-03-7 for the hydrochloride salt) as a primary identifier.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information within the initial search results detailing specific biological signaling pathways or comprehensive experimental workflows involving **3,3-Difluoroazetidine**. As a result, the creation of diagrams to illustrate these aspects is not possible at this time. The primary context for this compound in the provided data is as a chemical building block available for research and development purposes. Further investigation into its biological effects would be required to elucidate any potential roles in cellular signaling.

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